molecular formula C20H21N5O2 B2889173 5-((2-(1H-indol-3-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941954-80-9

5-((2-(1H-indol-3-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2889173
CAS No.: 941954-80-9
M. Wt: 363.421
InChI Key: RGIYVJRHAANBQL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains an indole moiety and a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione moiety . The indole moiety is a common structure in many natural products and pharmaceuticals . The pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione moiety is a heterocyclic structure that is also found in various bioactive compounds .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions . For instance, a three-component reaction involving indole, dimedone, and 3-phenacylideneoxindoles has been described . Another synthetic procedure involves the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an indole ring and a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione ring. The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione ring is a tricyclic structure with two nitrogen atoms and two carbonyl groups .

Scientific Research Applications

Urease Inhibition and Antimicrobial Properties

Research has shown that derivatives of pyrido[2,3-d]pyrimidine, such as those explored by Rauf et al. (2010), exhibit promising urease inhibition activity. These compounds were synthesized through reactions involving 4-methyl-2-aminopyridine and various amino components, demonstrating moderate to significant urease inhibition, which suggests potential applications in treating diseases related to urease activity, such as infections caused by Helicobacter pylori. Furthermore, Alwan et al. (2014) investigated pyrido[1,2-a] pyrimidine derivatives, showing variable antibacterial activities, indicating their potential in antimicrobial therapy (Rauf et al., 2010) (Alwan et al., 2014).

Optical and Electronic Applications

The study by Hu et al. (2015) introduced an alcohol-soluble n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole (DPP) backbone, demonstrating its utility as an electron transport layer in inverted polymer solar cells. The inherent electron-deficient nature and planar structure of the DPP backbone, similar to the core structure of the compound of interest, suggest its potential in enhancing the efficiency of polymer solar cells by facilitating electron extraction and reducing exciton recombination (Hu et al., 2015).

Anti-inflammatory and Analgesic Activities

Compounds structurally related to pyrimidines, as explored by Nofal et al. (2011), have shown significant anti-inflammatory and analgesic activities. These findings underscore the potential therapeutic benefits of these compounds in managing pain and inflammation, thereby indicating the broader pharmacological potential of pyrimidine derivatives in medical research (Nofal et al., 2011).

Synthesis and Structural Exploration

Ashraf et al. (2019) reported on the synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives, providing insights into their structural, spectral, and computational properties. This study highlights the versatility of pyrido[2,3-d]pyrimidine frameworks in synthesizing compounds with varied functional groups, paving the way for the development of novel molecules with potential scientific and industrial applications (Ashraf et al., 2019).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in pharmaceuticals. Given the wide range of activities exhibited by similar compounds , this compound could be a promising candidate for drug development.

Properties

IUPAC Name

5-[2-(1H-indol-3-yl)ethylamino]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-12-10-23-18-16(19(26)25(3)20(27)24(18)2)17(12)21-9-8-13-11-22-15-7-5-4-6-14(13)15/h4-7,10-11,22H,8-9H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIYVJRHAANBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1NCCC3=CNC4=CC=CC=C43)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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